![molecular formula C22H21NO B4898542 9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
9-[3-(3-methylphenoxy)propyl]-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[3-(3-methylphenoxy)propyl]-9H-carbazole, also known as MPP-Cbz, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MPP-Cbz is a carbazole derivative that has shown promise in various studies, including cancer research, neuroprotection, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole is not fully understood. However, studies have shown that 9-[3-(3-methylphenoxy)propyl]-9H-carbazole exerts its effects through multiple pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to have various biochemical and physiological effects. In cancer cells, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to induce cell cycle arrest and apoptosis. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In animal models of neurodegenerative diseases, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to protect against neuronal cell death and improve cognitive function. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole for lab experiments include its simple synthesis method and its potential therapeutic applications. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, the limitations of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole. One potential direction is the investigation of its potential use in combination with other drugs for cancer treatment. Another direction is the study of its effects on other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, the development of analogs of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole with improved solubility and reduced toxicity could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole involves the reaction of 3-methylphenol with 1-bromo-3-chloropropane to form 3-(3-methylphenoxy)propyl bromide. This intermediate is then reacted with carbazole in the presence of a palladium catalyst to yield 9-[3-(3-methylphenoxy)propyl]-9H-carbazole. The synthesis method of 9-[3-(3-methylphenoxy)propyl]-9H-carbazole is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been studied extensively for its potential therapeutic applications. In cancer research, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has also demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 9-[3-(3-methylphenoxy)propyl]-9H-carbazole has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
9-[3-(3-methylphenoxy)propyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c1-17-8-6-9-18(16-17)24-15-7-14-23-21-12-4-2-10-19(21)20-11-3-5-13-22(20)23/h2-6,8-13,16H,7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNOLQKLJRUSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[3-(3-Methylphenoxy)propyl]carbazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

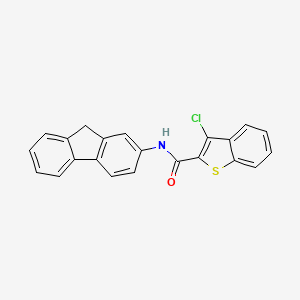
![4-methyl-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4898463.png)
![1-[(4-chlorobenzyl)thio]-3-phenoxy-2-propanol](/img/structure/B4898487.png)
![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)
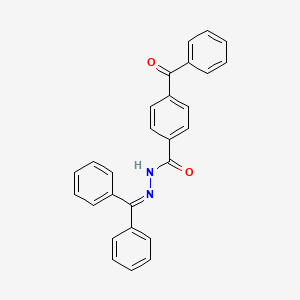
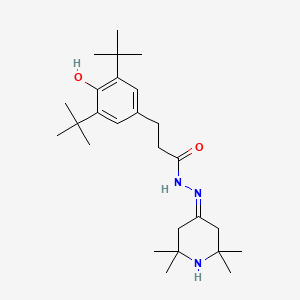
![3,3'-[5-(4-chlorophenyl)-1,1,3,3-tetraoxido-1,3-dithiane-2,2-diyl]dipropanenitrile](/img/structure/B4898516.png)
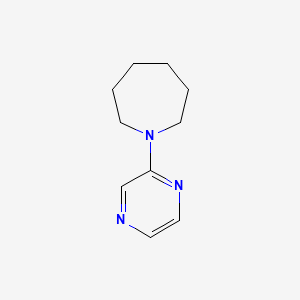
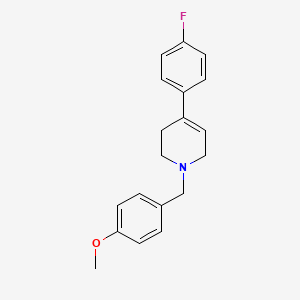
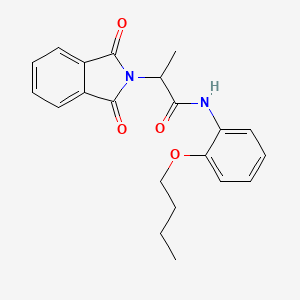
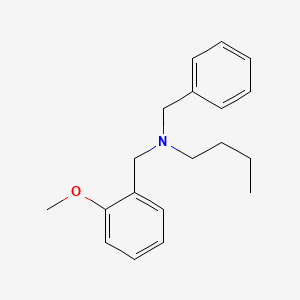
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)